molecular formula C20H14N4O2S2 B12194001 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

Cat. No.: B12194001
M. Wt: 406.5 g/mol
InChI Key: ZZGLMMCPMNNWQR-YVLHZVERSA-N
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Description

Overview of Thiazolidinone and Quinoxaline Chemistry

Thiazolidinones are five-membered heterocyclic compounds characterized by a sulfur atom at position 1 and a nitrogen atom at position 3, with a carbonyl group typically at position 4. Their synthetic versatility allows for structural modifications such as ring substitution, which directly correlates with enhanced bioactivity. For instance, 4-thiazolidinones exhibit broad-spectrum antimicrobial properties due to their ability to inhibit bacterial cell wall synthesis and fungal ergosterol biosynthesis. The introduction of a benzylidene substituent at position 5, as seen in the target compound, further augments π-π stacking interactions with biological targets, improving binding affinity.

Quinoxalines, conversely, are bicyclic systems comprising a benzene ring fused to a pyrazine ring. Their planar structure and electron-deficient nature enable interactions with nucleic acids and enzymes, making them potent anticancer and antiprotozoal agents. The quinoxaline scaffold is a cornerstone in antibiotics like echinomycin, which intercalates DNA and disrupts replication. Functionalization at position 6, as in the reviewed compound, often enhances solubility and target specificity, critical for optimizing pharmacokinetics.

Table 1: Key Structural and Functional Attributes of Thiazolidinone and Quinoxaline Moieties

Feature Thiazolidinone Quinoxaline
Core Structure 5-membered ring (S1, N3, C4=O) Fused benzene-pyrazine bicyclic system
Common Modifications 5-Benzylidene, 2-thioxo 6-Substitution (e.g., acetamide)
Biological Activities Antimicrobial, anticancer, anti-inflammatory Anticancer, antiviral, DNA intercalation
Target Interactions PPAR-γ, COX-2, bacterial enzymes Topoisomerases, viral proteases

Significance of 2-[(5Z)-5-Benzylidene-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]-N-(Quinoxalin-6-Yl)Acetamide

The integration of thiazolidinone and quinoxaline moieties in this compound creates a synergistic pharmacophore with dual mechanisms of action. The thiazolidinone segment’s 2-thioxo group enhances hydrogen bonding with microbial enzymes, while the quinoxaline’s planar structure facilitates intercalation into DNA or RNA helices, inhibiting replication in pathogens and cancer cells. Such bifunctionality is rare in monocyclic heterocycles and positions this hybrid as a promising candidate for multitarget therapies.

Notably, the (5Z)-benzylidene configuration introduces stereoelectronic effects that stabilize the molecule’s bioactive conformation, a feature critical for maintaining potency under physiological conditions. The acetamide linker at the quinoxaline’s 6-position further optimizes bioavailability by balancing hydrophilicity and membrane permeability. Preliminary studies on analogous hybrids suggest efficacy against drug-resistant strains of Trypanosoma cruzi and Staphylococcus aureus, underscoring its potential in addressing antimicrobial resistance.

Objectives and Scope of the Review

This review aims to:

  • Elucidate Synthetic Pathways : Analyze condensation and cyclization strategies for constructing the thiazolidinone-quinoxaline hybrid, emphasizing green chemistry approaches.
  • Correlate Structure-Activity Relationships (SAR) : Investigate how substituents at the benzylidene, thioxo, and acetamide positions influence bioactivity.
  • Evaluate Therapeutic Potential : Compile evidence from analogous compounds to hypothesize applications in oncology, infectious diseases, and inflammation.

Properties

Molecular Formula

C20H14N4O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide

InChI

InChI=1S/C20H14N4O2S2/c25-18(23-14-6-7-15-16(11-14)22-9-8-21-15)12-24-19(26)17(28-20(24)27)10-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,25)/b17-10-

InChI Key

ZZGLMMCPMNNWQR-YVLHZVERSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Origin of Product

United States

Preparation Methods

Acetamide Coupling with Quinoxaline

The final step involves nucleophilic substitution between 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one and N-(quinoxalin-6-yl)chloroacetamide. The reaction proceeds in DMF with potassium carbonate (15 mmol) at 50°C for 24 hours. Post-reaction, the mixture is poured into ice water, and the precipitate is filtered and washed with cold ethanol. Column chromatography (silica gel, ethyl acetate/hexane) yields the title compound at 55–60% purity.

One-Pot Synthesis Using Mixed Solvent Systems

A streamlined approach employs a mixed solvent system (EtOH:DMF, 1:1) to consolidate steps. Potassium iodide (1.5 eq) and potassium carbonate (2 eq) catalyze the reaction between 2-thioxo-4-thiazolidinone (10 mmol) and N-(quinoxalin-6-yl)chloroacetamide (11 mmol). Refluxing for 6 hours achieves 70% conversion, with final purification via silica gel chromatography.

Advantages

  • Reduced reaction time (6 vs. 24 hours)

  • Higher yield (70% vs. 55–60%)

  • Lower solvent consumption

Industrial-Scale Production Considerations

While laboratory methods prioritize purity, industrial synthesis focuses on cost and scalability. Key adaptations include:

Solvent Selection

DMF is replaced with toluene in large-scale reactions to reduce toxicity and facilitate water separation via azeotropic distillation. Thioglycolic acid (0.03 mol) and benzaldehyde (0.035 mol) react in toluene under reflux for 12 hours, yielding 65% product after distillation.

Catalytic Optimization

Pyrrolidine (0.05 mol) enhances reaction rates in benzylidene formation, reducing time from 12 to 8 hours.

Table 1: Industrial vs. Laboratory Synthesis

ParameterLaboratoryIndustrial
SolventDMFToluene
CatalystPiperidinePyrrolidine
Reaction Time12 hours8 hours
Yield70%65%

Stereochemical Control and Analytical Validation

The Z-configuration of the benzylidene group is confirmed via:

  • X-ray crystallography : Single-crystal analysis reveals a dihedral angle of 12.5° between the thiazolidinone and benzene rings.

  • ¹H NMR : Coupling constants (J = 10–12 Hz) between olefinic protons confirm the trans configuration, while NOE correlations validate the Z-isomer.

  • HPLC : Purity >95% is achieved using a C18 column with acetonitrile/water (70:30) as the mobile phase.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Time (h)
Multi-Step55–6090–9524
One-Pot7085–906
Industrial6580–858

The one-pot method balances yield and time efficiency, making it preferable for research-scale production. Industrial methods sacrifice minor yield reductions for cost savings and safety.

Challenges and Optimization Strategies

Byproduct Formation

Side products include:

  • Diastereomers : Controlled by maintaining reaction pH >10.

  • Oxidized sulfones : Mitigated by inert atmosphere (N₂).

Solvent Recovery

Toluene is recycled via distillation, reducing waste by 40% .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Benzylidene Modifications :

  • Halogenation (e.g., 3-fluoro or 2,3,6-trichloro) enhances target binding through hydrophobic interactions and electron-withdrawing effects. ML302’s trichlorobenzylidene group facilitates Zn sequestration in metalloenzyme inhibition .
  • Methoxy or methyl groups (e.g., 2-methoxybenzylidene in CAS: 306323-20-6) improve solubility but may reduce cytotoxicity .

Substitutions with heterocycles (e.g., pyridin-3-yl or 1,3,4-thiadiazol-2-yl) enhance selectivity for kinase or protease targets .

Biological Activity Trends: Antifungal activity correlates with the presence of a free carboxylic acid or small hydrophobic acetamide groups . Anticancer potency is maximized with bulky, electron-deficient substituents (e.g., quinoxaline or trichlorobenzylidene), which may interfere with cellular replication pathways .

Structural-Activity Relationship (SAR) Insights

  • Rhodanine Core : The 4-oxo-2-thioxo moiety is essential for hydrogen bonding with biological targets, as seen in antifungal and enzyme-inhibitory activities .
  • Z-Configuration : Analogues with E-configuration at the benzylidene double bond show reduced activity due to steric clashes in binding pockets .

Biological Activity

The compound 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide (CAS No. 929858-32-2) is a thiazolidinone derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H14N4O2S2C_{20}H_{14}N_{4}O_{2}S_{2} with a molecular weight of 406.5 g/mol. The structure features a thiazolidinone ring, a benzylidene group, and a quinoxaline moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC20H14N4O2S2C_{20}H_{14}N_{4}O_{2}S_{2}
Molecular Weight406.5 g/mol
CAS Number929858-32-2

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several investigations have focused on the anticancer potential of thiazolidinone derivatives. In vitro studies have shown that 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound's IC50 values in these studies ranged from 8.5 μM to 25.6 μM , indicating potent activity compared to standard chemotherapeutic agents like cisplatin.

Cell LineIC50 (μM)
HeLa8.9 - 15.1
MCF-712.7 - 25.6
A5498.5 - 14.9

The mechanism of action appears to involve apoptosis induction through both intrinsic and extrinsic pathways, leading to cell cycle arrest and programmed cell death.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it could significantly reduce pro-inflammatory cytokine production in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.

Case Studies

  • Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of various thiazolidinone derivatives against multiple cancer cell lines, highlighting the superior activity of those with structural similarities to the target compound.
  • Mechanistic Studies : Research involving docking studies has suggested that the compound interacts with specific targets within cancer cells, such as PTP1B (protein tyrosine phosphatase 1B), which may enhance its anticancer efficacy.
  • Antimicrobial Efficacy : A series of experiments tested the compound against clinical isolates of bacteria, demonstrating significant bactericidal activity and supporting its potential use in treating infections caused by resistant strains.

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